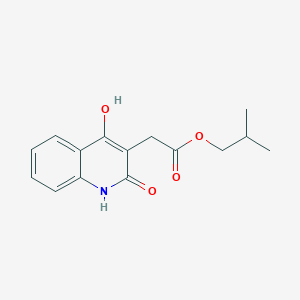
4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide
説明
4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolone carboxamides. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用機序
The mechanism of action of 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways in cells. For example, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and inflammation. It also inhibits the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and chemokines. It also inhibits the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It also exhibits antiviral activity against several viruses, including HSV and HIV.
実験室実験の利点と制限
One of the advantages of using 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its wide range of pharmacological activities. This compound can be used to study the mechanisms of inflammation, cancer, and viral infections. Additionally, this compound has been shown to have low toxicity and high solubility, which makes it suitable for in vitro and in vivo experiments.
One of the limitations of using 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its high cost. This compound is synthesized using several steps and requires expensive reagents, which can limit its use in large-scale experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide. One direction is to further elucidate the mechanism of action of this compound. Understanding how this compound modulates various signaling pathways in cells can provide insights into its pharmacological effects and potential therapeutic applications.
Another direction is to investigate the potential of this compound as a drug candidate for the treatment of inflammatory diseases, cancer, and viral infections. Preclinical studies have shown promising results, and further studies are needed to determine the efficacy and safety of this compound in humans.
Lastly, the development of new synthetic methods for 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide can reduce the cost and increase the availability of this compound for research purposes. This can facilitate the study of its pharmacological effects and potential therapeutic applications.
合成法
The synthesis of 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves the condensation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with 1-phenylethylamine and propylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then hydrolyzed to obtain the final compound. This synthesis method has been optimized to produce high yields and purity of the compound.
科学的研究の応用
4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also exhibits antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, this compound has been shown to have antiviral activity against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
特性
IUPAC Name |
4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-13-23-17-12-8-7-11-16(17)19(24)18(21(23)26)20(25)22-14(2)15-9-5-4-6-10-15/h4-12,14,24H,3,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFNADCGBBLMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC(C)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715772 | |
| Record name | 4-Hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644761 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide | |
CAS RN |
5651-04-7 | |
| Record name | 4-Hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)